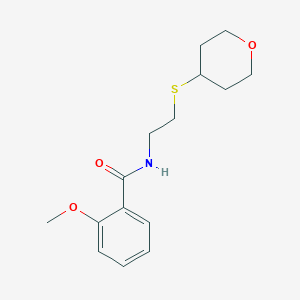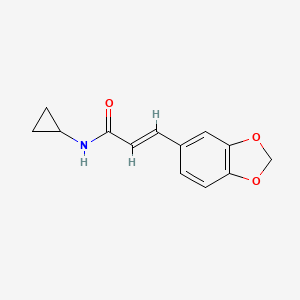
3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a benzodioxol derivative with a cyclopropylacrylamide moiety. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact molecular structure. The benzodioxol group could potentially undergo electrophilic aromatic substitution reactions, while the acrylamide group might participate in various addition reactions .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research has shown that compounds similar to 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide exhibit significant anticancer properties. For example, a study conducted by Stefely et al. (2010) found that a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which share a structural resemblance, were effective inhibitors of cancer cell growth. These compounds demonstrated high antiproliferative activity against cancer cell lines, suggesting their potential as anticancer agents (Stefely et al., 2010).
Synthesis and Functionalization for Drug Development
Filatov et al. (2017) described the synthesis of 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles via a one-pot three-component reaction. These compounds, related to this compound, were synthesized using substituted isatins, α-amino acids, and cyclopropenes. This method opens up possibilities for creating new compounds with potential pharmaceutical applications (Filatov et al., 2017).
Anti-Inflammatory and Immunomodulatory Effects
T. Hwang et al. (2003) investigated the effects of 3-(5'-Hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1), a compound structurally similar to this compound, on human neutrophils. YC-1 was found to inhibit various neutrophil functions, including superoxide anion generation and beta-glucuronidase release, suggesting its potential for treating inflammatory and cardiovascular diseases (Hwang et al., 2003).
Binding and Interaction Studies
Köhler et al. (1985) conducted studies on the binding and interaction of substituted benzamide drugs with dopamine receptors in the brain. These studies are significant for understanding the interaction of similar compounds, like this compound, with neurological receptors, which can inform the development of neuroactive drugs (Köhler et al., 1985).
Cytotoxicity and Antitumor Evaluation
In the field of medicinal chemistry, Gupta et al. (2016) explored the synthesis and evaluation of 2-phenyl 1,3-benzodioxole derivatives, which are structurally related to this compound. These derivatives showed promising anticancer, antibacterial, and DNA binding potential, highlighting the importance of such compounds in the development of new anticancer and antibacterial agents (Gupta et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound would depend on its intended application. If it shows promising bioactivity, it might be further optimized and studied in the context of drug discovery. Alternatively, if it has interesting chemical reactivity, it might be studied in the context of synthetic chemistry .
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-cyclopropylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-13(14-10-3-4-10)6-2-9-1-5-11-12(7-9)17-8-16-11/h1-2,5-7,10H,3-4,8H2,(H,14,15)/b6-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEFLZFXOLMOQP-QHHAFSJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furan-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2841063.png)
![N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2841064.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2841065.png)
![[(3S,10R,13S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B2841067.png)
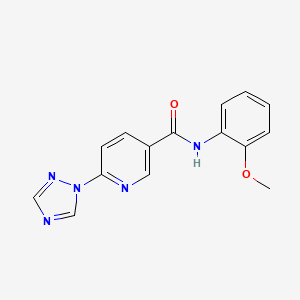
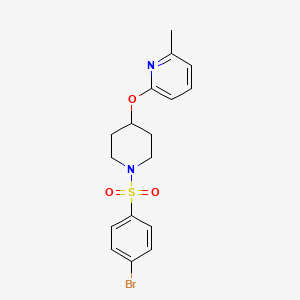
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2841073.png)

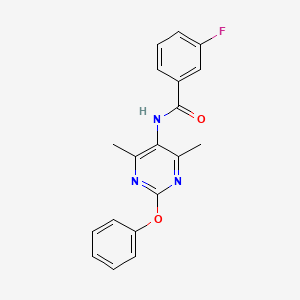
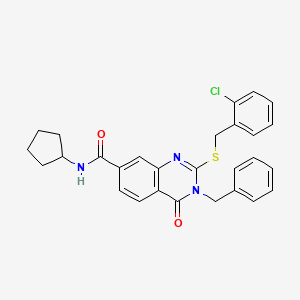
![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2841078.png)
